PROTAC TTK degrader-1
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Overview
Description
PROTAC TTK degrader-1 is a potent threonine tyrosine kinase (TTK) degrader that has shown significant efficacy in targeting and degrading TTK proteins. This compound has demonstrated promising anticancer activity, particularly in colorectal cancer models .
Preparation Methods
The synthesis of PROTAC TTK degrader-1 involves several steps, including the preparation of the linker and the conjugation of the E3 ubiquitin ligase ligand to the target protein ligand. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
Chemical Reactions Analysis
PROTAC TTK degrader-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and efficacy.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing the compound’s binding affinity to its target. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
PROTAC TTK degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
Biology: It helps in understanding the role of TTK in cell cycle regulation and cancer progression.
Medicine: It has shown potential as an anticancer agent, particularly in colorectal cancer models.
Industry: It can be used in the development of targeted protein degradation therapies and drug discovery .
Mechanism of Action
PROTAC TTK degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the TTK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism involves the formation of a ternary complex between the degrader, the target protein, and the E3 ligase. The degradation of TTK disrupts its role in cell cycle regulation, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
PROTAC TTK degrader-1 is unique in its high potency and specificity for TTK degradation. Similar compounds include:
PROTAC IRAK3 degrader-1: Targets IRAK3 protein for degradation.
PROTAC SMARCA2 degrader-2: Targets SMARCA2 protein for degradation.
PROTAC NSD3 degrader-1: Targets NSD3 protein for degradation. These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and specific applications .
Properties
Molecular Formula |
C47H53N9O7 |
---|---|
Molecular Weight |
856.0 g/mol |
IUPAC Name |
N-[4-[2-[4-[4-[6-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hex-5-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C47H53N9O7/c1-4-40(57)49-32-11-13-33(14-12-32)56-43(60)24-29(2)36-27-48-47(52-44(36)56)50-37-17-15-34(26-39(37)63-3)53-20-22-54(23-21-53)42(59)9-7-5-6-8-30-10-16-35-31(25-30)28-55(46(35)62)38-18-19-41(58)51-45(38)61/h10,15-17,24-27,32-33,38H,4-5,7,9,11-14,18-23,28H2,1-3H3,(H,49,57)(H,48,50,52)(H,51,58,61) |
InChI Key |
LWHJKWAUKAHIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCC#CC6=CC7=C(C=C6)C(=O)N(C7)C8CCC(=O)NC8=O)OC)C |
Origin of Product |
United States |
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